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Compound of Interest

Compound Name:
5-Chloro-1,2,3,4-tetrahydro-1,6-

naphthyridine

Cat. No.: B1372489 Get Quote

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Properties,

Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of the fundamental

properties, synthesis, and chemical reactivity of 5-Chloro-1,2,3,4-tetrahydro-1,6-
naphthyridine. This heterocyclic compound serves as a valuable building block in medicinal

chemistry and drug discovery, primarily due to its unique structural features: a saturated

nitrogen-containing ring fused to a substituted pyridine, offering multiple vectors for chemical

modification. This document is intended for researchers, chemists, and drug development

professionals, providing both foundational knowledge and practical insights into the utilization

of this versatile scaffold.

Introduction and Significance
The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry.

This structural motif rigidly positions substituents in three-dimensional space, which is

advantageous for optimizing interactions with biological targets. The fusion of a saturated

piperidine ring with a pyridine ring imparts a desirable combination of properties, including

improved solubility and a high fraction of sp³-hybridized carbons (Fsp³), a feature often

correlated with higher clinical success rates for drug candidates.

The subject of this guide, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS No. 98490-61-

0), is a particularly useful derivative. The chlorine atom at the C-5 position is not merely a
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substituent but a versatile synthetic handle. It activates the pyridine ring for nucleophilic

aromatic substitution and serves as an anchor point for transition-metal-catalyzed cross-

coupling reactions. This dual reactivity allows for the systematic and modular synthesis of

diverse chemical libraries, making it an important intermediate for structure-activity relationship

(SAR) studies.

Physicochemical and Structural Properties
Precise experimental data for properties such as melting and boiling points are not widely

published. However, its fundamental structural and computed properties are well-defined.

Table 1: Core Properties of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Property Value Source

CAS Number 98490-61-0 PubChem[1]

Molecular Formula C₈H₉ClN₂ PubChem[1]

Molecular Weight 168.62 g/mol PubChem[1]

IUPAC Name
5-chloro-1,2,3,4-tetrahydro-

1,6-naphthyridine
PubChem[1]

Canonical SMILES C1CC2=C(C=CN=C2Cl)NC1 PubChem[1]

InChI Key
JVMIUCCIXSCUTR-

UHFFFAOYSA-N
PubChem[1]

XLogP3 (Computed) 2.2 PubChem[1]

Topological Polar Surface Area 24.9 Å² PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Physical Form Powder (typical) Sigma-Aldrich[2]

Solubility Profile: Based on its structure, the compound is predicted to be soluble in chlorinated

solvents (dichloromethane, chloroform), ethers (THF, dioxane), and alcohols (methanol,
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ethanol), with negligible solubility in water.[3]

Synthesis Methodologies
While a specific, peer-reviewed synthesis for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
is not readily available, a plausible and robust synthetic route can be designed based on

established methodologies for related naphthyridine systems. A common strategy involves the

construction of a substituted pyridine ring followed by annulation and reduction of the second

ring.

One effective approach is the annulation of a pyridine ring onto a piperidone precursor,

followed by chlorination. This multi-step process offers good control over the introduction of

substituents.
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Proposed Synthetic Workflow
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Caption: Proposed multi-step synthesis of the target compound.
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Experimental Protocol: A Representative Synthesis
This protocol is a conceptual adaptation based on the synthesis of related naphthyridinone and

tetrahydronaphthyridine scaffolds.[4][5]

Step 1: Synthesis of N-Boc-1,6-naphthyridin-5(6H)-one

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add cyanoacetamide (1.1

eq) and piperidine (0.2 eq).

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield

the N-Boc protected naphthyridinone. Causality: This is a classic Guareschi-Thorpe

condensation, where the activated methylene group of cyanoacetamide condenses with the

ketone to initiate ring formation. Piperidine acts as a basic catalyst.

Step 2: Reduction and Deprotection

Dissolve the product from Step 1 in methanol and cool to 0 °C.

Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, maintaining the temperature below

10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 4

hours.

Simultaneously, the Boc group may be partially or fully cleaved. To ensure complete

deprotection, acidify the mixture carefully with 4M HCl in dioxane and stir for 1 hour.

Neutralize with saturated NaHCO₃ solution and extract with dichloromethane. The resulting

product is 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine. Causality: NaBH₄ is a mild

reducing agent capable of reducing the pyridone carbonyl to a hydroxyl group without

affecting the aromaticity of the ring. Acidic workup removes the Boc protecting group.
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Step 3: Chlorination

To the crude 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine from Step 2, add phosphorus

oxychloride (POCl₃, 5.0 eq) carefully at 0 °C.

Heat the mixture to 100 °C and maintain for 3-5 hours.

Cool the reaction mixture and pour it cautiously onto crushed ice.

Basify the aqueous solution with solid NaOH or concentrated NH₄OH to pH > 10.

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

Purify by column chromatography to yield 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine.

Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic

rings into chlorides via an electrophilic substitution mechanism on the oxygen, followed by

nucleophilic attack by chloride.

Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the key features can be predicted based

on the molecular structure.

¹H NMR (400 MHz, CDCl₃):

δ 7.0-7.5 (d, 1H): Aromatic proton at C-8.

δ 6.5-6.8 (d, 1H): Aromatic proton at C-7.

~δ 4.5-5.0 (br s, 1H): NH proton of the piperidine ring (N-1).

δ 3.3-3.6 (t, 2H): Methylene protons at C-2 (adjacent to NH).

δ 2.8-3.1 (t, 2H): Methylene protons at C-4 (benzylic position).

δ 1.9-2.2 (m, 2H): Methylene protons at C-3.

¹³C NMR (100 MHz, CDCl₃):
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δ ~155-160: C-5 (carbon bearing chlorine).

δ ~150-155: C-8a (bridgehead carbon).

δ ~135-140: C-7.

δ ~120-125: C-8.

δ ~115-120: C-4a (bridgehead carbon).

δ ~40-45: C-2.

δ ~25-30: C-4.

δ ~20-25: C-3.

Mass Spectrometry (EI):

Expected molecular ion (M⁺) at m/z 168.

A characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺

peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the nucleophilic

secondary amine (N-1) and the electrophilic carbon bearing the chlorine atom (C-5).

Reactions at the N-1 Position
The secondary amine in the piperidine ring is a typical nucleophile and can undergo a variety of

standard transformations.

N-Alkylation: Reaction with alkyl halides in the presence of a mild base (e.g., K₂CO₃ or Et₃N)

to introduce alkyl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent (e.g., NaBH(OAc)₃) to yield N-substituted products.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates

provides access to N-aryl derivatives.[6]

Reactions at the C-5 Position (Chloro Group)
The chlorine atom at C-5 is the key to unlocking extensive derivatization of the pyridine core. Its

reactivity is dominated by two major classes of reactions.

The electron-withdrawing effect of the ring nitrogen at position 6 (para to the chlorine) and

position 1 (via the fused ring system) activates the C-5 position for nucleophilic attack. The

reaction proceeds via a two-step addition-elimination mechanism involving a resonance-

stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

Caption: Generalized mechanism for SNAr at the C-5 position.

Protocol: General Procedure for SNAr with an Amine

In a sealed vial, dissolve 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq) and the

desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMSO or NMP.

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

Heat the reaction mixture to 100-150 °C for 6-24 hours.

Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with water,

and extract the product with ethyl acetate.

Purify via column chromatography.

This method is effective for a range of nucleophiles, including primary and secondary amines,

alkoxides, and thiolates.

Cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N

bonds under milder conditions than many SNAr reactions.[9][10] The C-Cl bond can be readily

activated by a palladium(0) catalyst.
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Cross-Coupling Derivatization at C-5
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Caption: Key cross-coupling reactions for C-5 functionalization.

Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried flask, add 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq), the

desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base

(e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add a degassed solvent system, typically 1,4-dioxane and water (4:1).

Heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC or LC-

MS).

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography. Causality: The

palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following

transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and

the catalyst is regenerated.

Applications and Outlook
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a strategic intermediate for building libraries

of compounds for high-throughput screening. Its derivatives have been explored for various

therapeutic targets. The ability to easily modify both the N-1 and C-5 positions allows for fine-

tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism,

and excretion) properties. The chloro-substituent itself can be beneficial, potentially

participating in halogen bonding with protein targets or modulating the pKa of the heterocyclic

system.[10]

Safety and Handling
Hazard Identification: The compound is classified with GHS07 pictograms. Hazard

statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.[3]

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage

temperature is 2-8 °C.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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